Structural and Metabolic Profiling of Vinorelbine N'-Oxide: A Technical Guide
Structural and Metabolic Profiling of Vinorelbine N'-Oxide: A Technical Guide
Executive Summary
Vinorelbine is a potent, third-generation semi-synthetic vinca alkaloid widely utilized as an anti-mitotic agent in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer[1]. While the parent active pharmaceutical ingredient (API) is highly efficacious, its metabolic and degradation pathways yield specific derivatives that require rigorous analytical monitoring. Chief among these is Vinorelbine N'-Oxide , a compound that emerges both as a hepatic metabolite and an oxidative degradation impurity[2][3]. This whitepaper provides a comprehensive technical analysis of the chemical structure, pharmacokinetic profile, and synthetic methodologies associated with Vinorelbine N'-Oxide.
Chemical Structure and Physicochemical Properties
Vinorelbine consists of a complex heterodimeric structure comprising a catharanthine moiety and a vindoline moiety. The tertiary amines within this framework are highly susceptible to oxidation. Vinorelbine N'-Oxide (C₄₅H₅₄N₄O₉) differs from the parent API (C₄₅H₅₄N₄O₈) by the addition of a single oxygen atom, which forms a dative bond with the N'b nitrogen on the catharanthine-like side of the molecule[1][4][5].
From a mechanistic standpoint, the N'b nitrogen is sterically accessible and electron-rich, making it the primary site for electrophilic attack during oxidative stress. The formation of the N-O dipole significantly increases the molecule's polarity. This structural alteration disrupts the compound's ability to effectively bind to tubulin, rendering the N-oxide derivative pharmacologically inactive[6].
Quantitative Data Summary
The following table contrasts the critical physicochemical properties of the parent API and its N-oxide derivative.
Table 1: Comparative Physicochemical Properties
| Property | Vinorelbine (Parent API) | Vinorelbine N'-Oxide |
| Chemical Formula | C₄₅H₅₄N₄O₈ | C₄₅H₅₄N₄O₉ |
| Molecular Weight | 778.9 g/mol | 794.95 g/mol |
| Pharmacological Status | Active (Anti-mitotic) | Inactive |
| Primary Origin | Synthetic API | Hepatic Metabolism / Degradation Impurity |
| CAS Registry Number | 71486-22-1 | 74075-34-6 / 1797884-51-5 |
(Data synthesized from PubChem[1] and Axios Research[4])
Pharmacokinetics and Metabolic Pathway
In vivo, vinorelbine undergoes substantial hepatic elimination. The metabolism of vinca alkaloids is primarily mediated by the cytochrome P450 isoenzymes, specifically the CYP3A subfamily (CYP3A4 and CYP3A5)[2][5].
When processed by CYP3A4, vinorelbine is converted into two primary identified metabolites found in human blood, plasma, and urine:
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Deacetylvinorelbine : The major active metabolite, which retains antitumor activity comparable to the parent drug[2].
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Vinorelbine N'-Oxide : A minor, inactive metabolite formed via N-oxidation[2][6].
Because vinorelbine is highly protein-bound (plasma free fraction of ~0.11), its clearance is heavily dependent on hepatic function. The N-oxide metabolite, being more polar, is subsequently excreted predominantly via the biliary and fecal routes[2][6].
Metabolic pathway of Vinorelbine to Vinorelbine N'-Oxide and Deacetylvinorelbine.
Table 2: Pharmacokinetic & Metabolic Profile
| Parameter | Clinical Observation |
| Primary Metabolic Enzyme | Hepatic CYP3A4 / CYP3A5[5] |
| Major Active Metabolite | Deacetylvinorelbine[2] |
| Major Inactive Metabolite | Vinorelbine N'-Oxide[6] |
| Excretion Pathway | Predominantly Biliary/Fecal (Hepatic elimination)[2] |
| Plasma Free Fraction | ~0.11 (89% Protein-bound)[2] |
Synthetic Workflow for API Impurity Profiling
To properly characterize Vinorelbine N'-Oxide for use as an analytical reference standard (e.g., for monitoring API degradation over time), it must be synthesized in a controlled laboratory environment. The N-oxidation of vinorelbine is achieved using m-chloroperoxybenzoic acid (mCPBA) as the electrophilic oxygen donor[7].
Causality in Experimental Design
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Solvent Selection (CHCl₃) : Chloroform is utilized because it readily dissolves the lipophilic vinorelbine free base without participating in the oxidative reaction[7].
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Temperature Control (0°C) : Conducting the addition at 0°C is critical to suppress unselective over-oxidation, ensuring the reaction remains localized to the highly nucleophilic N'b tertiary amine[7].
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Quenching Mechanism : The use of aqueous sodium carbonate (Na₂CO₃) neutralizes the m-chlorobenzoic acid byproduct into a water-soluble sodium salt, driving it into the aqueous phase while the target N-oxide remains in the organic phase[7].
Step-by-Step Synthetic Protocol
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Preparation : Dissolve 150 mg (0.20 mmol) of purified vinorelbine free base in 4.5 mL of anhydrous chloroform (CHCl₃) under a continuous nitrogen (N₂) atmosphere to prevent ambient oxidative side-reactions[7].
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Oxidant Addition : Prepare a solution of mCPBA (45 mg, 0.26 mmol, ~1.3 molar equivalents) in 2.5 mL of CHCl₃. Add this solution dropwise to the stirred vinorelbine mixture while strictly maintaining the temperature at 0°C[7].
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Reaction Phase : Allow the mixture to stir for exactly 15 minutes. The rapid kinetic profile confirms the high susceptibility of the catharanthine-side nitrogen to oxidation[7].
-
Quenching : Terminate the reaction by pouring the mixture into 27 mL of an aqueous sodium carbonate solution (40 g/L)[7].
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Extraction & Purification : Extract the resulting biphasic mixture with an additional 20 mL of CHCl₃. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture, and filter[7].
-
Yield : Evaporate the solvent under reduced pressure to afford crude Vinorelbine N'-Oxide. This self-validating protocol typically yields ~125 mg (83% yield) of the target compound[7].
Step-by-step synthetic workflow for the targeted preparation of Vinorelbine N'-Oxide.
Analytical Characterization
For drug development professionals, validating the identity of the synthesized N-oxide—or detecting it as a degradation product in stability studies—relies on advanced spectroscopic techniques:
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LC-MS/MS : Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying this metabolite in biological fluids. The N-oxide exhibits a precursor ion mass consistent with ~794.9 Da. Fragmentation patterns specifically indicate that the oxidation occurs on the catharanthine-like hemisphere of the heterodimer[4][5].
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NMR Spectroscopy : Nuclear Magnetic Resonance is essential for pinpointing the exact location of the oxygen atom. The formation of the N-oxide at the N'b position causes a distinct downfield chemical shift of the adjacent protons due to the deshielding effect of the highly electronegative N-O dipole[5].
Conclusion
Vinorelbine N'-Oxide serves as a critical biomarker for both the hepatic metabolism and the oxidative degradation of vinorelbine[2][3]. While pharmacologically inactive, its presence must be rigorously quantified during API stability testing and pharmacokinetic profiling. By employing controlled synthetic protocols utilizing mCPBA and leveraging LC-MS/MS and NMR for structural validation, researchers can effectively map the lifecycle of vinorelbine from administration to elimination.
References
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PubChem - NIH : Vinorelbine | C45H54N4O8 | CID 5311497. Available at:[Link]
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National Defense Medical Center (NDMCTSGH) : Vinorelbine Injection USP. Available at:[Link]
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ResearchGate : Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data. Available at: [Link]
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PatSnap / Eureka : Treatment of Hyperproliferative Diseases with Vinca Alkaloid N-Oxide Analogs. Available at: [Link]
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Instituto de Salud Carlos III (ISCIII) : Drug dosage recommendations in patients with chronic liver disease. Available at: [Link]
-
Axios Research : Vinorelbine N-Oxide Sulfate. Available at: [Link]
- Google Patents: WO2017152972A1 - Vinorelbine monotartrate and its pharmaceutical use.
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